Aziridin-1-yl(cyclopentyl)methanone
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Overview
Description
Aziridin-1-yl(cyclopentyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(cyclopentyl)methanone typically involves the reaction of aziridine with cyclopentanone under specific conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and yield. The use of automated systems and reactors can also minimize the risk of side reactions and improve the overall safety of the process .
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(cyclopentyl)methanone undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles, leading to the formation of amine derivatives.
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Substitution: This compound can undergo substitution reactions where the aziridine ring is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids to activate the aziridine ring.
Major Products Formed
Nucleophilic Ring Opening: Amine derivatives with various functional groups depending on the nucleophile used.
Oxidation: Oximes and other oxidized derivatives.
Substitution: Substituted aziridine derivatives with different functional groups.
Scientific Research Applications
Aziridin-1-yl(cyclopentyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its cytotoxic activity.
Materials Science: This compound is used as a building block for the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of aziridin-1-yl(cyclopentyl)methanone involves the activation of the aziridine ring, which can then undergo nucleophilic attack. The ring strain in the aziridine moiety makes it highly reactive, allowing it to participate in various chemical reactions. The compound can form aziridinium ions in the presence of acids, which are highly reactive intermediates that can further react with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Aziridin-1-yl(aryl)methanone: Similar in structure but with an aryl group instead of a cyclopentyl group.
Aziridin-1-yl(alkyl)methanone: Similar in structure but with an alkyl group instead of a cyclopentyl group.
Azetidines: Four-membered nitrogen-containing heterocycles that are less strained and less reactive compared to aziridines.
Uniqueness
Aziridin-1-yl(cyclopentyl)methanone is unique due to its specific combination of the aziridine ring and the cyclopentyl group.
Properties
CAS No. |
36601-87-3 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
aziridin-1-yl(cyclopentyl)methanone |
InChI |
InChI=1S/C8H13NO/c10-8(9-5-6-9)7-3-1-2-4-7/h7H,1-6H2 |
InChI Key |
UMOYWKWGQHDUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC2 |
Origin of Product |
United States |
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